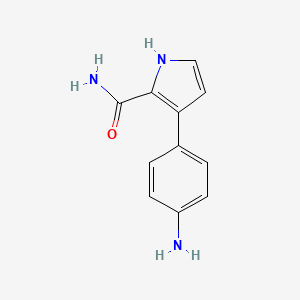

3-(4-aminophenyl)-1H-pyrrole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-(4-aminophenyl)-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C11H11N3O/c12-8-3-1-7(2-4-8)9-5-6-14-10(9)11(13)15/h1-6,14H,12H2,(H2,13,15) |

InChI Key |

FUGJDHCJMSMGJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC=C2)C(=O)N)N |

Origin of Product |

United States |

Significance of the Pyrrole Carboxamide Core Scaffold in Medicinal Chemistry

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom, and it is a recurring motif in a vast number of both natural and synthetic bioactive compounds. semanticscholar.orgrsc.org Its presence is integral to the function of vital biological molecules such as heme, chlorophyll, and vitamin B12. ekb.eg In the realm of drug discovery, the pyrrole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological effects. researchgate.net

When the pyrrole ring is functionalized with a carboxamide group (-CONH2), the resulting pyrrole carboxamide scaffold exhibits a unique combination of structural and electronic features that are conducive to potent biological activity. The carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like enzymes and receptors. This has made the pyrrole carboxamide core a valuable pharmacophore in the design of new therapeutic agents. semanticscholar.org

The versatility of the pyrrole carboxamide scaffold is demonstrated by the broad range of biological activities attributed to its derivatives, including:

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the potential of pyrrole carboxamide derivatives as effective agents against various bacterial and fungal pathogens. nih.gov For instance, certain synthetic analogues have shown significant activity against strains like Aspergillus fumigatus. nih.gov

Anticancer Properties: The pyrrole framework is a key component in several anticancer drugs. researchgate.net Derivatives of the pyrrole carboxamide scaffold have been investigated for their ability to inhibit tumor growth through various mechanisms, such as the inhibition of protein kinases. nih.gov

Antitubercular Activity: Researchers have designed and synthesized pyrrole-2-carboxamide derivatives that show potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov These compounds have been found to target essential mycobacterial enzymes. nih.gov

Fungicidal Applications in Agrochemicals: Beyond medicine, pyrrole carboxamides have also found utility in agriculture as fungicides, where they act as inhibitors of complex II in the mitochondrial respiratory chain of fungi. researchgate.net

The significance of this scaffold lies in its synthetic tractability, allowing for the creation of large libraries of derivatives with diverse substituents. This enables medicinal chemists to perform extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies of 3 4 Aminophenyl 1h Pyrrole 2 Carboxamide Analogues

Impact of Substituents on the Pyrrole (B145914) Nucleus on Biological Activity

The pyrrole nucleus serves as a central scaffold, and its substitution pattern is pivotal for biological activity. Studies on analogous series have demonstrated that the hydrogen atoms on the pyrrole ring, specifically the N1-H and the amide N-H, are crucial for potency. nih.gov

Docking studies suggest that these hydrogen atoms are involved in key hydrogen bonding interactions within the target's active site. nih.gov For instance, in the context of MmpL3 inhibition, methylation of the pyrrole nitrogen leads to a significant decrease in activity. When both the pyrrole nitrogen and the amide nitrogen are methylated, a complete loss of activity is observed. nih.gov This highlights the essential role of these specific hydrogen bond donors in molecular recognition and binding.

The data below, derived from a series of MmpL3 inhibitors, illustrates the dramatic effect of N-alkylation on the pyrrole scaffold. nih.gov

| Compound | Modification on Pyrrole Nucleus | Biological Activity (MIC against M. tuberculosis H37Rv in μg/mL) |

|---|---|---|

| Parent Compound Analogue | Unsubstituted (N1-H) | Potent Activity |

| Analogue 1 | N1-Methyl | ~50-fold reduction in activity (3.7 μg/mL) |

| Analogue 2 | N1-Methyl and Amide N-Methyl | Activity lost (>32 μg/mL) |

These findings strongly suggest that maintaining the unsubstituted N1-H on the pyrrole ring is a critical requirement for the biological activity of this compound class. nih.gov

Influence of Modifications to the Phenyl Ring and Amino Group

The nature and substitution pattern of the aryl group at the C3 position of the pyrrole ring significantly modulate biological activity. In studies of 3-aryl-pyrrole-2-carboxamides, modifications to this ring have been extensively explored to optimize potency. nih.govnih.gov

Research has shown that the presence of electron-withdrawing groups on the phenyl ring is crucial for enhancing activity against targets like MmpL3. nih.govnih.gov For example, analogues featuring a 2,4-dichlorophenyl group, or various fluorophenyl moieties at the C3 position, exhibit potent inhibitory activity. nih.gov The substitution is not limited to phenyl rings; pyridyl and pyrimidyl groups bearing electron-withdrawing substituents at this position also contribute to high potency. nih.gov Conversely, the introduction of electron-donating groups on the aryl ring generally leads to a decrease in activity. nih.gov

While the parent compound of interest features a 4-amino group—an electron-donating group—the available SAR data on highly potent analogues emphasizes the favorability of electron-withdrawing substituents for certain targets. This suggests that the specific biological target will dictate the optimal electronic properties of the C3-aryl substituent.

The following table summarizes the impact of different substituents on the 3-aryl ring on anti-mycobacterial activity. nih.gov

| Compound Analogue | R1 Group at Pyrrole C3-Position | Substitution Type | Biological Activity (MIC against M. tuberculosis H37Rv in μg/mL) |

|---|---|---|---|

| Analogue 3 | 2,4-Dichlorophenyl | Electron-withdrawing | Potent (<0.016) |

| Analogue 4 | 4-Fluorophenyl | Electron-withdrawing | Potent (<0.016) |

| Analogue 5 | 2-Chlorophenyl | Electron-withdrawing | Moderate |

| Analogue 6 | 3-Pyridyl with electron-withdrawing group | Electron-withdrawing | Potent |

| Analogue 7 | 3-Pyridyl with electron-donating group | Electron-donating | Reduced Activity |

Role of the Amide Linker in Receptor Binding and Enzyme Inhibition

The carboxamide group at the C2 position of the pyrrole is not merely a linker but an essential functional group that actively participates in binding to biological targets. Its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O) makes it a critical interaction point. nih.gov

In the context of MmpL3 inhibition, molecular docking studies have revealed that the amide group of pyrrole-2-carboxamide analogues forms crucial hydrogen bonds with key amino acid residues, such as the Asp645-Tyr646 pair, in the enzyme's binding pocket. nih.gov As mentioned previously, methylation of the amide nitrogen, which removes its hydrogen bond donating capability, results in a complete loss of activity, confirming the indispensable nature of this interaction. nih.gov

In other, distinct chemical series, the amide linker has also been shown to be pivotal. For example, in a series of dopamine (B1211576) D3 receptor ligands, the carbonyl group of an amide linker was found to be critical for high-affinity binding, with its removal dramatically reducing receptor affinity. rsc.org Similarly, introducing an amide into the linker region of certain antifolates was found to restrict conformations, providing an entropic advantage that favors binding to cellular targets. nih.gov These examples from other molecular scaffolds underscore the general importance of the amide linker's structural and electronic features in facilitating high-affinity interactions with receptors and enzymes.

Identification of Key Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.comresearchgate.net For the 3-aryl-1H-pyrrole-2-carboxamide scaffold, a clear pharmacophore has been established based on SAR and computational studies. nih.gov

The key pharmacophoric features for this class of compounds, particularly as MmpL3 inhibitors, include:

A Ring-Aromatic (RA) Feature: This is provided by the 3-aryl group (e.g., the 3-(4-aminophenyl) group). This feature occupies a specific region of the binding site, and its electronic properties (favoring electron-withdrawing groups in this case) are critical. nih.gov

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the C2-carboxamide serves as a crucial hydrogen bond acceptor, interacting with key residues in the target protein. nih.gov

Hydrogen Bond Donors (HBD): The N1-H of the pyrrole ring and the N-H of the C2-carboxamide are essential hydrogen bond donors. Their removal significantly diminishes or abolishes activity. nih.gov

A Hydrophobic Feature (H): A separate hydrophobic group, often attached to the amide nitrogen, is typically required to occupy another hydrophobic pocket within the binding site, further anchoring the molecule and enhancing potency. nih.gov

In the MmpL3 inhibitor model, the 3-aryl group occupies the S3 pocket, the central pyrrole-2-carboxamide scaffold sits (B43327) in the S4 pocket, and a bulky hydrophobic group attached to the amide occupies the S5 pocket. nih.gov This detailed understanding of the pharmacophoric requirements is instrumental in the rational design of new, more potent analogues.

Mechanistic Investigations into the Biological Actions of 3 4 Aminophenyl 1h Pyrrole 2 Carboxamide Derivatives

Enzyme Inhibition Profiles

Research into the derivatives of 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide has uncovered a pattern of specific and sometimes potent enzyme inhibition. The following sections delineate the inhibitory activities of these compounds against a panel of distinct enzymes, highlighting the mechanistic insights gained from these investigations.

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). mdpi.com Overproduction of NO by nNOS and iNOS is implicated in various pathological conditions, making selective inhibition of these isoforms a therapeutic goal. plos.org

A review of the scientific literature did not yield specific data regarding the inhibitory activity of this compound derivatives against nNOS or iNOS. While other nitrogen-containing heterocyclic compounds, such as pyrazole-1-carboxamidines, have been identified as potent, competitive inhibitors of NOS isoforms, the specific pyrrole-2-carboxamide scaffold remains uncharacterized in this context. nih.gov

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription. mdpi.com DNA Topoisomerase I (Topo I) creates transient single-strand breaks to relax DNA supercoiling, and its inhibition is a validated strategy in cancer therapy.

Derivatives based on a similar scaffold, specifically 4-arylcarboxamidopyrrolo-2-carboxyanilides, have been synthesized and evaluated for their ability to inhibit human Topo I. nih.gov Studies show that these compounds can bind to the minor groove of DNA and subsequently stabilize the Topo I-DNA cleavage complex. This stabilization prevents the religation of the DNA strand, leading to cytotoxic DNA breaks. The cytotoxicity of these pyrrole (B145914) derivatives often correlates with their DNA binding affinities and their capacity to inhibit Topo I. nih.gov Two particular derivatives, those with N-methyl or N-benzyl substituents on the pyrrole ring, were effective at stabilizing these complexes, confirming the role of the pyrrole scaffold in Topo I inhibition. nih.gov

Adenylyl cyclases (ACs) are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. In the parasite Giardia lamblia, a specific nucleotidyl cyclase (gNC1) is a potential drug target.

A novel derivative, N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, has been identified as a potent inhibitor of the adenylyl cyclase of G. lamblia (gNC1). researchgate.net This discovery was facilitated by homology modeling of the enzyme's structure. Further investigation revealed that the compound acts via a competitive mechanism of action against gNC1, suggesting it competes with the natural substrate, ATP, for binding to the active site. researchgate.net This finding highlights the potential of the 1H-pyrrole-2-carboxamide core as a foundational structure for developing specific metabolic inhibitors for G. lamblia. researchgate.net

Sterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme involved in the biosynthesis of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. mdpi.com It is the primary target for azole antifungal drugs. mdpi.com

A comprehensive search of scientific literature did not provide specific information on the inhibition of Sterol 14α-demethylase (CYP51B) by derivatives of this compound. The vast majority of documented CYP51 inhibitors belong to the azole class (e.g., triazoles and imidazoles), which function by coordinating with the heme iron atom in the enzyme's active site. nih.govresearchgate.net The potential for the phenylpyrrole carboxamide scaffold to interact with this enzyme has not been reported.

Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family. Its signaling pathway is implicated in promoting cellular proliferation, migration, and survival, making it an attractive target in oncology. nih.govnih.gov

The pyrrole carboxamide scaffold has been central to the development of selective ERK5 kinase inhibitors. nih.gov Starting from a high-throughput screening hit, medicinal chemistry efforts led to the creation of derivatives with submicromolar potency. nih.govnih.gov These compounds act as ATP-competitive inhibitors, binding to the kinase domain of ERK5. nih.gov Structure-activity relationship (SAR) studies demonstrated that introducing small, lipophilic substituents on the benzoyl group of the pyrrole carboxamide could enhance inhibitory activity. nih.gov However, a notable characteristic of many small molecule ERK5 kinase inhibitors is their potential to paradoxically activate the transcriptional function of ERK5 by inducing its nuclear localization, a phenomenon that requires careful consideration in drug development. nih.gov

Table 1: Inhibition of ERK5 by Pyrrole Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Modification | ERK5 Inhibition (IC₅₀) | Kinase Selectivity |

|---|---|---|---|

| 4a | Parent Pyrrole Carboxamide | Submicromolar | High |

| 4b | Parent Pyrrole Carboxamide | Submicromolar | High |

| 34a | 4-(3,6-Dichloro-2-fluorobenzoyl)-N-(1H-pyrazol-4-yl) | Potent (specific value not provided) | High |

| Derivative Class | Small lipophilic 3-benzoyl substituents | Improved Potency | Maintained |

| Derivative Class | Basic center on heteroaromatic amide | Nanomolar | Maintained |

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer broad-spectrum resistance to β-lactam antibiotics, including last-resort carbapenems. nih.gov The development of effective MBL inhibitors is a critical goal in combating antimicrobial resistance. mdpi.com

While direct inhibition by this compound is not documented, structurally related N-sulfamoylpyrrole-2-carboxylates (NSPCs) have been reported as potent inhibitors of clinically important B1 subclass MBLs, such as NDM-1. nih.gov Crystallographic studies have revealed the mechanism of inhibition: the N-sulfamoyl NH₂ group of the NSPC molecule displaces the bridging hydroxide/water molecule that is critical for catalysis between the two zinc ions in the MBL active site. nih.gov This mode of binding is similar to that of other advanced MBL inhibitors currently in clinical trials. The research into these pyrrole-based compounds demonstrates their potential to restore the efficacy of antibiotics like meropenem (B701) against resistant bacterial strains. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Cytochrome P450 Protein Inhibition

There is no direct evidence from the provided search results to suggest that this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Research into VEGFR-2 inhibitors has explored a wide variety of chemical scaffolds, but this specific compound has not been identified as a notable example.

Similarly, specific data on the inhibition of Cytochrome P450 (CYP450) enzymes by this compound is not available. Studies on other pyrrole-based compounds have shown that this class of molecules can interact with CYP450 isoforms, which are crucial for the metabolism of a vast array of drugs. However, without direct experimental data for this compound, its potential to inhibit specific CYP450 enzymes remains uncharacterized.

Keap1-Nrf2 Pathway Modulation

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1 targets Nrf2 for degradation. nih.gov Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. nih.gov

While various natural and synthetic compounds are known to activate the Nrf2 pathway, there is no specific information in the provided search results detailing the modulation of the Keap1-Nrf2 pathway by this compound. The potential for this compound to act as an Nrf2 activator, either by interacting with Keap1 or through other mechanisms, has not been reported.

Cellular Target Engagement and Molecular Interactions

Specific cellular targets and the precise molecular interactions of this compound have not been elucidated in the available literature. Identifying the direct binding partners of a compound is crucial to understanding its mechanism of action. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays are often employed for this purpose, but no such studies have been published for this particular molecule.

Downstream Signaling Pathway Modulation

Given the lack of information on the primary cellular targets of this compound, its effects on downstream signaling pathways are also unknown. Modulation of any cellular target would inevitably lead to alterations in subsequent signaling cascades, influencing various cellular processes. However, without knowledge of the initial binding event, any discussion of downstream effects would be purely speculative.

Preclinical Research Applications of 3 4 Aminophenyl 1h Pyrrole 2 Carboxamide Analogues

Antimicrobial Efficacy Assessments

The antimicrobial potential of 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide analogues has been evaluated against a variety of pathogenic bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases, particularly in light of growing antimicrobial resistance.

Derivatives of pyrrole-2-carboxamide have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is often determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

In one study, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives were synthesized and tested against several bacterial strains. researchgate.net Certain analogues demonstrated significant activity, with MIC values indicating potent inhibition of bacterial growth. For instance, compound 4i from this series was particularly effective against the Gram-negative strains Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net Other compounds in the series, such as 4a, 4c, 4f, 4g, 4h, and 4j , also showed promising activity against Gram-negative bacteria, with MICs ranging from 1.02 to 6.35 µg/mL. researchgate.net

Another study highlighted a pyrrolamide-type GyrB/ParE inhibitor, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide , which exhibited exceptional efficacy against the Gram-positive bacterium Staphylococcus aureus with an MIC of 0.008 μg/mL. nih.gov This compound also showed strong inhibitory activity against the Gram-negative Escherichia coli, with an MIC of 1 μg/mL. nih.gov

The structural features of these analogues, such as the presence and position of halogen atoms on the phenyl ring, have been shown to influence their antibacterial potency. nih.gov Generally, many pyrrole-based compounds tend to be more effective against Gram-positive than Gram-negative bacteria. nih.govmdpi.com

In addition to antibacterial properties, analogues of this compound have been assessed for their efficacy against various fungal pathogens. nih.gov For instance, certain N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against Candida albicans and Trichophyton interdigitale. nih.gov

However, in some series of pyrrole-2-carboxamide derivatives, significant antifungal activity was not observed. researchgate.net For example, the same series of compounds that showed potent antibacterial effects displayed no noteworthy activity against fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.net

Conversely, a different study on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and their carbohydrazide (B1668358) analogues found potent antifungal activity. nih.gov Specifically, compounds 5h, 5i, and 5j were highly effective against Aspergillus fumigatus, with MIC values of 0.039 mg/mL. nih.gov These findings suggest that specific structural modifications are key to imparting antifungal properties to the pyrrole-carboxamide scaffold.

Anticancer Activity in Diverse In Vitro Cellular Models

The cytotoxic potential of this compound analogues against various cancer cell lines has been a major focus of preclinical investigation. These studies aim to identify novel compounds that can inhibit the proliferation of cancer cells.

The in vitro cytotoxicity of these analogues has been evaluated against human hepatocellular carcinoma (HepG2) cells. nih.gov For example, a study of N-substituted 3-aminopyrazine-2-carboxamides found that while several compounds were active against various microbes, only one, compound 20 (with a 4-CF3 phenyl substitution), exhibited some level of cytotoxicity in HepG2 cells. nih.gov

In contrast, another study investigating novel aminophenol analogues, which share some structural similarities, found that the growth of HepG2 cells was not significantly affected by the tested compounds. nih.govresearchgate.net This highlights the specificity of the cytotoxic effects and the importance of the precise chemical structure.

Analogues have also been screened for their activity against breast cancer cell lines. In a study of novel aminophenol analogues, compounds 1 (p-dodecylaminophenol) and 2 (p-decylaminophenol) suppressed the growth of MCF-7 cells in a manner dependent on the length of their alkyl chain. nih.govresearchgate.net

Furthermore, a series of pyrimidine (B1678525) derivatives were tested against a panel of human cancer cell lines, including the MCF-7 and MDA-MB-468 breast cancer lines. ekb.eg One compound, in particular, demonstrated significant inhibition of these cell lines, with IC50 values of 6.68 µM for MCF-7. ekb.eg Another study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives found a compound that was selectively effective against MCF-7 cells with an IC50 of 1.69 µM and also showed cytotoxicity against MDA-MB-231 cells with an IC50 of 4.81 µM. ekb.eg

The anticancer evaluation of these analogues extends to colon carcinoma and leukemia cell lines. For instance, a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were assessed for their efficacy against a panel of cancer cell lines, including several colon cancer lines (HCT-116, HCT-15, HT-29, and LOVO). nih.gov One compound, QTZ05 , was found to be the most potent and selective, with IC50 values ranging from 2.3 to 10.2 µM across the four colon cancer cell lines. nih.gov

In the context of leukemia, a novel series of pyrrole-3-carboxamide derivatives were investigated as potential inhibitors of the EZH2 enzyme, which is often overexpressed in malignant tumors. rsc.org One of these compounds, DM-01 , was found to significantly reduce the cellular H3K27me3 level in K562 leukemia cells, indicating its potential as a lead compound for further investigation. rsc.org Additionally, novel aminophenol analogues demonstrated growth suppression of HL-60 leukemia cells. nih.govresearchgate.net

Studies in Animal Models (excluding clinical human trials)

Preclinical evaluation in animal models is a critical step in the development of therapeutic candidates, providing essential insights into the in vivo behavior of new chemical entities. For analogues of this compound, in vivo studies have been instrumental in validating their mechanism of action and assessing their potential in various disease contexts.

In Vivo Validation of Enzyme Inhibition

The translation of in vitro enzyme inhibition to in vivo efficacy is a key validation point for any potential therapeutic. Animal models allow researchers to determine if a compound can reach its target enzyme in a complex biological system and exert a measurable therapeutic effect. Analogues of this compound have been investigated in this context, particularly as inhibitors of enzymes crucial for pathogen survival.

Research has focused on pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis agents. In a murine model of acute tuberculosis infection, several carboxamide analogues have demonstrated significant efficacy. plos.org For instance, specific tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) analogues, which target MmpL3, were able to produce a substantial reduction in bacterial colony-forming units (CFUs) in the lungs of infected mice. plos.org

One notable pyrrole-2-carboxamide derivative, Compound 32, has shown excellent in vivo efficacy against drug-resistant tuberculosis. nih.govnih.govscilit.comacs.org This compound was specifically designed as an MmpL3 inhibitor, and its success in animal models confirms that its enzyme-inhibiting activity observed in vitro translates to a tangible therapeutic outcome in a living organism. nih.gov The studies confirmed the compound's ability to reduce bacterial loads, validating MmpL3 as its functional target in vivo. nih.govplos.org

The table below summarizes the findings from in vivo studies validating the enzyme inhibition of these related analogues.

| Compound Class/Analogue | Target Enzyme | Animal Model | Key In Vivo Finding | Source(s) |

|---|---|---|---|---|

| Compound 32 (Pyrrole-2-carboxamide derivative) | Mycobacterial Membrane Protein Large 3 (MmpL3) | Murine model of Tuberculosis | Demonstrated excellent efficacy against drug-resistant tuberculosis. | nih.gov, nih.gov, scilit.com, acs.org |

| THPP Analogues | Mycobacterial Membrane Protein Large 3 (MmpL3) | Murine model of acute Tuberculosis | Showed a bactericidal effect, reducing lung bacterial load by over 2.2 log units. | plos.org |

| Spiro Analogues | Mycobacterial Membrane Protein Large 3 (MmpL3) | Murine model of acute Tuberculosis | Demonstrated a significant bactericidal effect with a reduction of up to 2.7 log units in lung bacterial load. | plos.org |

Disease Model Assessments (e.g., cerebral ischemia/reperfusion injury)

Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to brain tissue after a period of ischemia, leading to oxidative stress, inflammation, and neuronal cell death. nih.gov Animal models are crucial for studying the mechanisms of I/R injury and for evaluating potential neuroprotective therapies. nih.gov

Despite the investigation of various compounds for neuroprotective effects in models of neurotoxicity and oxidative stress, a review of the available scientific literature did not yield studies specifically assessing this compound analogues in animal models of cerebral ischemia/reperfusion injury. While some pyrrole (B145914) derivatives have been evaluated for neuroprotective properties in in vitro models, their efficacy in the specific context of an in vivo cerebral I/R model has not been reported in the reviewed literature. nih.gov

Computational Chemistry and Molecular Modeling for 3 4 Aminophenyl 1h Pyrrole 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the interactions that drive the binding process and in estimating the binding affinity between the ligand and its target. In the context of "3-(4-aminophenyl)-1H-pyrrole-2-carboxamide," molecular docking simulations can be employed to identify potential protein targets and to elucidate the key molecular interactions responsible for its biological activity.

Studies on similar pyrrole-2-carboxamide derivatives have demonstrated their potential to interact with various enzymes. For instance, analogs have been docked into the active site of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. These simulations revealed that the pyrrole-2-carboxamide scaffold can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, suggesting a potential mechanism of action. nih.govnih.gov

For "this compound," a hypothetical docking study against a relevant protein target would likely show the aminophenyl group and the carboxamide moiety participating in hydrogen bonding, while the pyrrole (B145914) ring could engage in π-π stacking or hydrophobic interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target's binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | ASP 123 | Hydrogen Bond |

| Inhibition Constant (Ki, µM) | 1.2 | LYS 45 | Hydrogen Bond |

| Ligand Efficiency | 0.35 | PHE 189 | π-π Stacking |

| RMSD (Å) | 1.5 | VAL 33, LEU 110 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from specific molecular docking simulations.

In Silico Prediction of Biological Activity and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

For "this compound," various online servers and software can be utilized to predict its ADMET properties. For example, the SwissADME web tool can provide insights into its physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness. ijcrt.org Such analyses on analogous pyrrole compounds have suggested good gastrointestinal absorption and blood-brain barrier permeability. ijcrt.org

Table 2: Predicted ADMET Properties of this compound using In Silico Methods

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 201.22 g/mol | Favorable for drug-likeness |

| LogP (Lipophilicity) | 1.85 | Optimal for cell membrane permeability |

| Water Solubility | Moderately Soluble | Acceptable for oral bioavailability |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP450 Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good potential for in vivo activity |

Note: This data is generated from predictive models and requires experimental validation.

Quantum Chemical Calculations (e.g., DFT, FMOs, MEP) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations can be used to determine various properties, including optimized geometry, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

For "this compound," DFT calculations would reveal the distribution of electron density within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the regions of the molecule most likely to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the surface of the molecule. The red regions on the MEP map indicate areas of high electron density (electronegative), which are prone to electrophilic attack, while the blue regions represent areas of low electron density (electropositive), which are susceptible to nucleophilic attack. This information is invaluable for understanding how the molecule might interact with biological targets. Studies on similar aminophenyl pyrrole compounds have utilized these techniques to understand their reactive behavior. nih.gov

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Region of electron donation (likely the aminophenyl group) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (likely the carboxamide group) |

| HOMO-LUMO Gap | 4.6 eV | Indicates good chemical stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Homology Modeling for Uncharacterized Protein Targets

In cases where the three-dimensional structure of a protein target has not been experimentally determined (e.g., through X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a theoretical model. This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures.

If "this compound" is found to be active against a protein for which no experimental structure is available, homology modeling can be a powerful tool. The process involves identifying a homologous protein with a known structure (the template), aligning the amino acid sequence of the target protein with the template, building a 3D model of the target based on the template's structure, and finally, refining and validating the model. nih.gov

Once a reliable homology model of the target protein is generated, it can be used for molecular docking studies with "this compound" to predict its binding mode and to guide the design of new inhibitors. This integrated approach of homology modeling and molecular docking is a cornerstone of modern structure-based drug design.

Advanced Analytical Characterization Methods

Spectroscopic Techniques: NMR (¹H, ¹³C), FT-IR, UV-Vis, Mass Spectrometry

Spectroscopy is fundamental to understanding the molecular structure of 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton environment. This includes signals for the protons on the pyrrole (B145914) ring, the N-H proton of the pyrrole, the two protons of the primary amine (-NH2) on the phenyl group, the two protons of the carboxamide group (-CONH2), and the protons of the disubstituted benzene (B151609) ring. The aromatic protons would typically appear as a set of doublets, characteristic of a para-substituted phenyl ring.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxamide, the four unique carbons of the para-substituted phenyl ring, and the four carbons of the pyrrole ring.

Interactive Data Table: Expected NMR Signals Click on the headers to sort the data.

| Technique | Atom | Expected Chemical Shift Region (ppm) | Expected Multiplicity | Corresponding Moiety |

|---|---|---|---|---|

| ¹H NMR | H-N | ~11-13 | Broad Singlet | Pyrrole N-H |

| ¹H NMR | H-N | ~7-8 | Broad Singlet | Carboxamide (-CONH₂) |

| ¹H NMR | Ar-H | ~6.5-7.5 | Doublets | Phenyl Ring |

| ¹H NMR | Pyrrole-H | ~6.0-7.0 | Multiplets | Pyrrole Ring |

| ¹H NMR | H₂N-Ar | ~3-5 | Broad Singlet | Amino (-NH₂) |

| ¹³C NMR | C=O | ~160-170 | Singlet | Carboxamide |

| ¹³C NMR | Ar-C | ~110-150 | Singlets | Phenyl Ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide N-H | Stretch | 3200-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Amide C=O | Stretch | 1650-1690 |

| Aromatic C=C | Stretch | 1450-1600 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the pyrrole ring in this compound is expected to produce characteristic absorption bands in the UV-Vis region, typically corresponding to π → π* transitions. The presence of the amino and carboxamide groups as auxochromes would influence the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₁₁H₁₁N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass is approximately 201.0899 g/mol . The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Chromatographic Techniques: LCMS for Purity and Retention Time Analysis

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hybrid technique that separates components of a mixture and provides mass data for each.

Purity Analysis: LCMS is instrumental in determining the purity of the compound. The liquid chromatography component separates the target compound from any starting materials, by-products, or other impurities. A high-purity sample would ideally show a single major peak in the chromatogram.

Retention Time (RT): The time it takes for the compound to travel through the chromatography column (the retention time) is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, and flow rate).

Mass Verification: The mass spectrometer coupled to the LC provides mass-to-charge ratio data for the peak(s) eluting from the column, confirming that the main peak corresponds to the molecular weight of this compound.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its absolute structure. The analysis yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine and carboxamide functional groups, which are crucial for understanding the compound's solid-state properties.

Elemental Analysis for Compound Purity and Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₁N₃O) to verify the empirical formula and assess the sample's purity.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 65.66% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.89% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.95% |

| Total | | | | 201.229 | 100.00% |

Q & A

Q. What are the common synthetic routes for 3-(4-aminophenyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrole core. Key steps include:

- Coupling Reactions : Amide bond formation between pyrrole-2-carboxylic acid derivatives and 4-aminophenyl groups using carbodiimide reagents (e.g., EDC/HOBt) .

- Protection/Deprotection : Temporary protection of the amino group (e.g., Boc) to prevent side reactions during cyclization .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Reference :

Q. How is the compound characterized after synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- X-ray Crystallography : For absolute stereochemical confirmation (e.g., disorder analysis in crystal structures) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] calculated for CHNO: 201.0822) .

Reference :

Q. What are the primary applications in medicinal chemistry?

- Methodological Answer : The compound serves as:

Q. What functional groups enable reactivity in this compound?

- Methodological Answer : Key reactive sites:

- Amino Group (-NH) : Participates in Schiff base formation or diazotization reactions .

- Carboxamide (-CONH) : Undergo hydrolysis to carboxylic acids under acidic conditions (e.g., HCl/EtOH reflux) .

Reference :

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 10 mM in PBS at pH 7.4) .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to avoid cytotoxicity .

Reference :

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for amide coupling steps (yield increase from 60% to 85%) .

- Catalyst Screening : Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .

Reference :

Q. What mechanistic insights explain its bioactivity against malaria parasites?

- Methodological Answer :

- Molecular Docking : The 4-aminophenyl group forms electrostatic interactions with PfFd (ferredoxin) active sites, disrupting electron transfer .

- SAR Studies : Methoxy substitutions on the phenyl ring reduce steric hindrance, improving binding affinity .

Reference :

Q. How to resolve contradictions in reported IC values across studies?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HepG2) and ATP-based viability kits .

- Purity Verification : HPLC-MS to confirm >95% purity (retention time: 8.2 min, C18 column) .

Reference :

Q. What strategies improve metabolic stability in structural analogs?

- Methodological Answer :

Q. How to study target binding using biophysical methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.